N'-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: This step involves the reaction of 2-((4-chlorobenzyl)oxy)benzoic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 2-(allyloxy)benzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product, N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyloxy or chlorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide could be explored for its potential therapeutic properties
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural features make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-(Methoxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-(Ethoxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-(Propoxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the allyloxy group, which can undergo additional reactions compared to methoxy, ethoxy, or propoxy analogs
Properties
CAS No. |
765901-32-4 |
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Molecular Formula |
C24H21ClN2O3 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-2-15-29-22-9-5-3-7-19(22)16-26-27-24(28)21-8-4-6-10-23(21)30-17-18-11-13-20(25)14-12-18/h2-14,16H,1,15,17H2,(H,27,28)/b26-16+ |
InChI Key |
IOCUEQPIGHTLPE-WGOQTCKBSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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